molecular formula C6H11ClN2O2 B2563195 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride CAS No. 1909305-58-3

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride

Cat. No. B2563195
CAS RN: 1909305-58-3
M. Wt: 178.62
InChI Key: VUFDFXJOVWZJQK-UHFFFAOYSA-N
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Description

“7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride” is a chemical compound with the molecular formula C6H11ClN2O2 . It has a molecular weight of 178.62 . The compound contains a total of 21 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .


Molecular Structure Analysis

The molecular structure of “7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride” is characterized by a spirocyclic core, which includes a four-membered and a five-membered ring . The compound also contains a secondary amine and a carbamate group .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Cycloaddition Reactions

Research by Chiaroni et al. (2000) in "ChemInform" and "Acta Crystallographica Section C-crystal Structure Communications" involved the use of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives in stereospecific [3+2] 1,3-cycloaddition reactions. These reactions, involving 3-methylene azetidin-2-ones and nitrones, demonstrate the compound's utility in synthesizing structures with different conformations of the isoxazolidine rings (Chiaroni et al., 2000) (Chiaroni et al., 2000).

Peptide Synthesis

Suter et al. (2000) in "Helvetica Chimica Acta" explored the synthesis of compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which serve as novel dipeptide synthons. These compounds can be used in peptide synthesis, as demonstrated by the successful preparation of a nonapeptide, an analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter et al., 2000).

Spirocyclic Compound Synthesis

Wang et al. (2015) in the "Chinese Journal of Organic Chemistry" described the synthesis of spirocyclic compounds like 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane. These compounds, serving as substitutes for piperazine and morpholine, highlight the compound's role in the exploration of chemical and patent space in medicinal chemistry (Wang et al., 2015).

Diazaspiro Nonane and Tetrazaspiro Decane Derivatives

Farag et al. (2008) in the "Journal of Heterocyclic Chemistry" synthesized 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides. The products react with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives, which further undergo intramolecular cyclization. This study underlines the versatility of spiro compounds in synthesizing complex heterocyclic structures (Farag et al., 2008).

NMDA Receptor Modulator Research

Ghoreishi-Haack et al. (2018) in "The Journal of Pharmacology and Experimental Therapeutics" explored NYX-2925, a novel N-methyl-d-aspartate (NMDA) receptor modulator, which is a derivative of the 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride. This compound showed potential for treating neuropathic pain, indicating its significant role in neuropharmacology (Ghoreishi-Haack et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-8-4-6(2-7-3-6)10-5(8)9;/h7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFDFXJOVWZJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CNC2)OC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909305-58-3
Record name 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
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